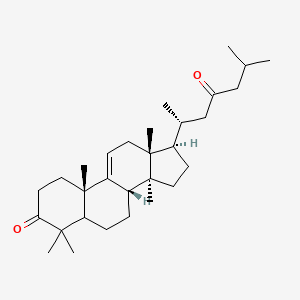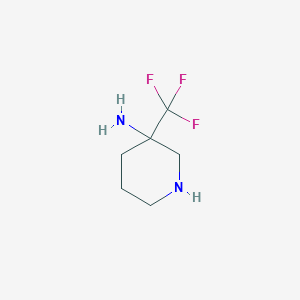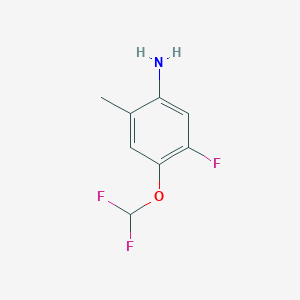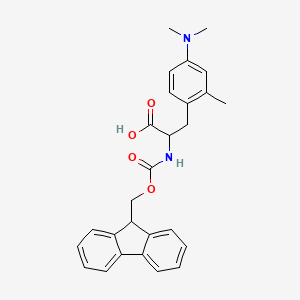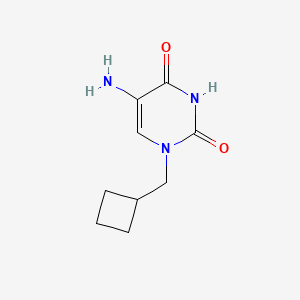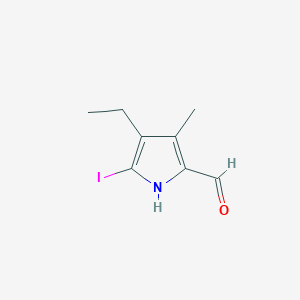
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, iodo, and methyl groups, as well as an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The ethyl, iodo, and methyl groups can be introduced through various substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodo substituent, which may affect its reactivity and biological activity.
5-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituent, which may influence its solubility and interaction with biological targets.
4-Ethyl-5-iodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl substituent, which may impact its steric properties and reactivity.
Uniqueness
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodo group, in particular, can enhance its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .
Propriétés
Formule moléculaire |
C8H10INO |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
4-ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H10INO/c1-3-6-5(2)7(4-11)10-8(6)9/h4,10H,3H2,1-2H3 |
Clé InChI |
XPJLAZIBJNTLLU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


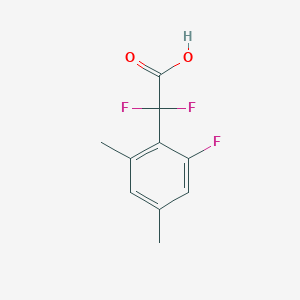
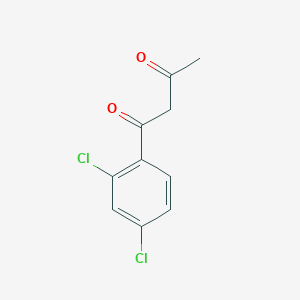
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
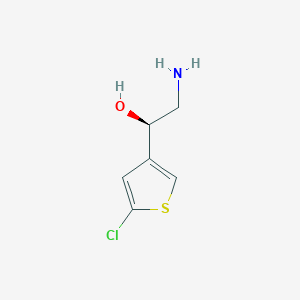
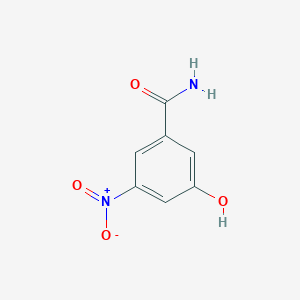
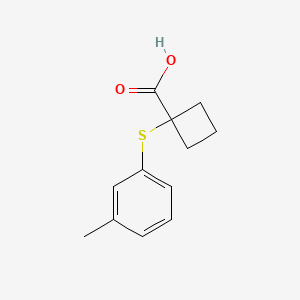
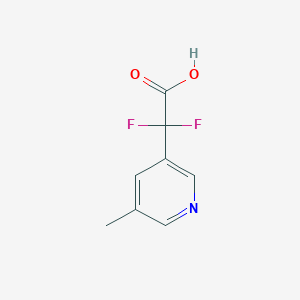
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate](/img/structure/B15239068.png)
![[2-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B15239070.png)
